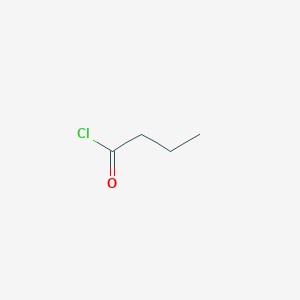

Butyryl chloride

描述

属性

IUPAC Name |

butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c1-2-3-4(5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVECBJCOGJRVPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Record name | BUTYRYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024710 | |

| Record name | Butyryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyryl chloride appears as a clear colorless liquid with a sharp odor. Slightly denser than water. Flash point near 20 °F. Severely irritates skin, eyes, and mucous membranes. Used to make other chemicals., Colorless liquid; [HSDB] | |

| Record name | BUTYRYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyryl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

216 °F at 760 mmHg (NTP, 1992), 101-102 °C | |

| Record name | BUTYRYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyryl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

71 °F (NTP, 1992), 18 °C (64 °F) - closed cup | |

| Record name | BUTYRYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyryl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Reaction (NTP, 1992), Dissolves slowly with decomposition in water, Dissolves slowly with decomposition in alcohol; miscible with ether | |

| Record name | BUTYRYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyryl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0277 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0263 at 20.6 °C/4 °C | |

| Record name | BUTYRYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyryl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.67 (vapor specific gravity) | |

| Record name | n-Butyryl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

18.8 mmHg at 28 °F ; 41.7 mmHg at 77 °F; 95.2 mmHg at 108 °F (NTP, 1992), Vapor pressure: 29.25 to 30.0 mm Hg (39-40 hPa) at 20 °C, 41.7 mm Hg at 25 °C | |

| Record name | BUTYRYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyryl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

141-75-3 | |

| Record name | BUTYRYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butyryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYRYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XVM8E16IR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Butyryl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-128 °F (NTP, 1992), -89 °C | |

| Record name | BUTYRYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyryl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Butyryl Chloride: A Comprehensive Technical Guide on Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: Butyryl chloride (C₄H₇ClO), also known as butanoyl chloride, is a key organic compound widely utilized as a chemical intermediate in the synthesis of a diverse range of products.[1][2] As a member of the acyl halide family, its high reactivity makes it an essential reagent for introducing the butyryl group into various molecules.[3] This technical guide provides an in-depth overview of the chemical properties and reactivity of this compound, complete with experimental protocols and visual diagrams to support researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound is a colorless to light yellowish, highly flammable liquid characterized by a strong, pungent odor.[1][3][4][5] It is denser than water and fumes in moist air due to its reaction with water vapor.[6][7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇ClO | [3][4][8] |

| Molecular Weight | 106.55 g/mol | [7][9] |

| Appearance | Clear, colorless to light yellow liquid | [3][4][7] |

| Odor | Sharp, pungent | [3][4][7] |

| Density | 1.026 g/mL at 25 °C | [1][9] |

| Boiling Point | 102 °C (at 760 mmHg) | [6][9] |

| Melting Point | -89 °C | [4][9] |

| Flash Point | 18 °C (64.4 °F) | [4][9] |

| Vapor Density | 3.7 (vs air) | [9] |

| Refractive Index | n20/D 1.412 | [9] |

| Solubility | Soluble in aprotic organic solvents like ether, chloroform, and toluene.[3][4][8] | [3][4][8] |

| Water Solubility | Decomposes exothermically.[6][8][10] | [6][8][10] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.[11]

-

Mass Spectrometry: The mass spectrum shows the fragmentation pattern of the molecule upon ionization, which is useful for confirming its structure and molecular weight.[7][12]

-

Raman Spectroscopy: Raman spectra are also available for the characterization of this compound.[13]

Reactivity and Key Reactions

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by nucleophiles.[14] This reactivity makes it a versatile reagent in organic synthesis.

This compound readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.[15][16] The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group.[14][15][17]

Caption: General mechanism of nucleophilic acyl substitution of this compound.

Key reactions include:

-

Hydrolysis: Reacts vigorously with water to form butyric acid and hydrochloric acid.[8][10][18]

-

Aminolysis: Reacts with ammonia, primary amines, and secondary amines to form primary, secondary, and tertiary amides, respectively.[4][10]

-

Reaction with Carboxylates: Reacts with carboxylate salts to form carboxylic anhydrides.[15]

This compound is a common reagent in Friedel-Crafts acylation reactions, where it is used to introduce a butanoyl group onto an aromatic ring.[19][20][21] This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[20][21] The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile.[22]

Caption: Mechanism of Friedel-Crafts acylation of benzene (B151609) with this compound.

Experimental Protocols

This compound is commonly synthesized by the chlorination of butyric acid. Thionyl chloride (SOCl₂) is a frequently used chlorinating agent due to the convenient removal of gaseous byproducts (SO₂ and HCl).[23][24][25]

Materials and Equipment:

-

n-Butyric acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Round-bottom flask

-

Reflux condenser with a gas outlet connected to a scrubber

-

Dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.[25] The reaction should be conducted in a well-ventilated fume hood.

-

Reaction Setup: In a round-bottom flask, place n-butyric acid.[23]

-

Reagent Addition: Slowly add thionyl chloride (typically 1.1-1.5 equivalents) to the n-butyric acid through a dropping funnel at room temperature.[23][25] The reaction is exothermic and will evolve hydrogen chloride and sulfur dioxide gas, which should be directed to a scrubber.

-

Reaction: After the addition is complete, gently heat the mixture to reflux for 1-2 hours to drive the reaction to completion.[23]

-

Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation. The crude this compound is then purified by fractional distillation.[23][25]

Caption: Experimental workflow for the synthesis of this compound.

This compound is a hazardous substance and requires careful handling.[5][8]

-

Flammability: It is a highly flammable liquid and should be kept away from ignition sources.[5][6][9]

-

Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[4][5]

-

Reactivity with Water: It reacts violently with water, releasing corrosive hydrogen chloride gas.[3][6] Therefore, it must be handled under anhydrous conditions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemically resistant gloves, and a lab coat when handling this compound.[26][27]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and alcohols.[5][26]

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of a wide array of compounds, including:

-

Pharmaceuticals: It is used in the production of various active pharmaceutical ingredients (APIs).[1][8][10]

-

Agrochemicals: It is an intermediate in the manufacturing of pesticides.[8][10]

-

Other Chemicals: It is also used in the synthesis of dyes, perfume fixatives, and polymerization catalysts.[1][10]

References

- 1. This compound | 141-75-3 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. alignchemical.com [alignchemical.com]

- 4. vandemark.com [vandemark.com]

- 5. lobachemie.com [lobachemie.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound | C4H7ClO | CID 8855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 141-75-3: Butanoyl chloride | CymitQuimica [cymitquimica.com]

- 9. This compound = 99 141-75-3 [sigmaaldrich.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. This compound(141-75-3) 1H NMR [m.chemicalbook.com]

- 12. Butanoyl chloride [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. m.youtube.com [m.youtube.com]

- 19. Solved Draw the major organic product for the following | Chegg.com [chegg.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 22. youtube.com [youtube.com]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. kscl.co.in [kscl.co.in]

- 27. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Synthesis of Butyryl Chloride from Butyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of butyryl chloride from butyric acid, a fundamental transformation in organic chemistry. This compound serves as a critical intermediate in the production of pharmaceuticals, agrochemicals, dyes, and other fine chemicals.[1][2] This document details the prevalent synthetic methodologies, reaction mechanisms, experimental protocols, and comparative quantitative data to support research and development activities.

Core Synthetic Routes and Chlorinating Agents

The conversion of butyric acid to this compound is an acyl substitution reaction where the hydroxyl (-OH) group of the carboxylic acid is replaced by a chloro (-Cl) group. This is typically achieved using a variety of chlorinating agents. The most common and industrially relevant reagents include:

-

Thionyl Chloride (SOCl₂): Widely used due to its efficiency and the formation of gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, simplifying purification.[3][4]

-

Oxalyl Chloride ((COCl)₂): Another effective reagent that also produces only gaseous byproducts (CO, CO₂, and HCl). It is often used with a catalytic amount of N,N-dimethylformamide (DMF).[5][6]

-

Phosphorus Halides (PCl₃ and PCl₅): These are classic reagents for this transformation, though their use can be complicated by the formation of non-volatile phosphorous-based byproducts that require careful separation.[7][8]

-

Bis(trichloromethyl) carbonate (Triphosgene): A solid, safer alternative to phosgene (B1210022) gas, which reacts with carboxylic acids in the presence of a catalyst to yield the corresponding acyl chloride.[9]

Reaction Mechanism: The Role of Thionyl Chloride

The reaction between a carboxylic acid and thionyl chloride is a well-established nucleophilic acyl substitution. The mechanism involves the conversion of the hydroxyl group into a superior leaving group.[4][10]

-

Nucleophilic Attack: The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[11]

-

Intermediate Formation: This initial attack, followed by the loss of a proton and a chloride ion, forms a highly reactive chlorosulfite intermediate.[10][12]

-

Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the intermediate.[4]

-

Product Formation: A tetrahedral intermediate forms and subsequently collapses, reforming the carbonyl double bond and eliminating the leaving group, which decomposes into sulfur dioxide (SO₂) and another chloride ion, ultimately yielding this compound, SO₂, and HCl.[11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. manavchem.com [manavchem.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. prepchem.com [prepchem.com]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. gauthmath.com [gauthmath.com]

- 9. CN102199083A - Chemical synthetic method for n-butyryl chloride - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

Mechanism of Butyryl chloride reactions

An In-depth Technical Guide to the Reaction Mechanisms of Butyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CH₃CH₂CH₂C(O)Cl), also known as butanoyl chloride, is a highly reactive acyl chloride widely utilized as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and esters.[1][2] Its utility stems from the electrophilic nature of its carbonyl carbon and the excellent leaving group ability of the chloride ion. This guide provides a comprehensive overview of the core reaction mechanisms of this compound, focusing on nucleophilic acyl substitution, Friedel-Crafts acylation, and reactions with organometallic reagents. Detailed experimental methodologies, quantitative data summaries, and mechanistic diagrams are presented to serve as a technical resource for professionals in research and development.

Core Mechanism: Nucleophilic Acyl Substitution

The most prevalent reaction pathway for this compound is nucleophilic acyl substitution . This mechanism is dictated by the electronic structure of the acyl chloride group (-COCl). The highly electronegative oxygen and chlorine atoms withdraw electron density from the carbonyl carbon, rendering it significantly electrophilic and susceptible to attack by nucleophiles.[3][4]

The reaction proceeds via a two-step addition-elimination mechanism:[5][6]

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group. This results in the formation of a transient tetrahedral intermediate where the oxygen atom carries a negative charge.[7][8]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion is expelled as a leaving group.[7][8] Chloride is an effective leaving group because its conjugate acid, HCl, is a strong acid.

The general workflow for this core mechanism is illustrated below.

Caption: General workflow for nucleophilic acyl substitution.

Key Reactions of this compound

This compound's reactivity allows it to serve as a precursor to a wide range of functional groups. The following sections detail its most common transformations.

Hydrolysis: Reaction with Water

This compound reacts readily, often exothermically, with water to form butyric acid and hydrogen chloride gas.[1][9][10] This reaction is a classic example of nucleophilic acyl substitution where water acts as the nucleophile.[4] Due to this high reactivity, this compound fumes in moist air and must be handled in anhydrous conditions.[1][10][11]

Caption: Mechanism of this compound Hydrolysis.

Alcoholysis: Ester Formation

The reaction of this compound with an alcohol yields an ester.[1][12] This reaction is typically vigorous and is one of the most common laboratory methods for preparing esters due to its high yield and irreversibility compared to Fischer esterification.[13][14] To neutralize the corrosive HCl byproduct, the reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270).[13]

Caption: Mechanism of Ester Formation.

Aminolysis: Amide Formation

This compound reacts violently with primary and secondary amines to produce N-substituted amides.[1][9] The reaction mechanism is another example of nucleophilic addition-elimination.[15] Typically, two equivalents of the amine are required: one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt.[3][15]

Caption: Mechanism of Amide Formation.

Friedel-Crafts Acylation

In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can acylate aromatic compounds like benzene. This electrophilic aromatic substitution reaction is a key method for synthesizing aryl ketones.[16][17]

The mechanism involves three main steps:[18]

-

Formation of the Acylium Ion: this compound reacts with the Lewis acid (AlCl₃) to form a highly electrophilic acylium ion (CH₃CH₂CH₂CO⁺), which is stabilized by resonance.[18][19]

-

Electrophilic Attack: The π-electron system of the aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. This step temporarily disrupts the ring's aromaticity.[18]

-

Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the acyl group, restoring aromaticity to the ring and regenerating the AlCl₃ catalyst.[18]

Caption: Logical flow of Friedel-Crafts Acylation.

Reactions with Organometallic Reagents

This compound reacts with two equivalents of a Grignard reagent (R-MgBr) to produce a tertiary alcohol.[20][21] The reaction proceeds through a ketone intermediate. The first equivalent of the Grignard reagent performs a nucleophilic acyl substitution to form the ketone.[20] Because ketones are also highly reactive towards Grignard reagents, a second equivalent immediately adds to the ketone via nucleophilic addition, forming a magnesium alkoxide intermediate.[22][23] An acidic workup then protonates the alkoxide to yield the final tertiary alcohol product.[20] It is difficult to stop the reaction at the ketone stage.[21]

Caption: Reaction of this compound with Grignard Reagents.

In contrast to Grignard reagents, lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are less reactive.[22] This reduced reactivity allows for the synthesis of ketones from this compound. The Gilman reagent performs a nucleophilic acyl substitution, but the resulting ketone is unreactive towards the Gilman reagent, allowing the ketone to be isolated as the final product.[22]

Reduction Reactions

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), reduce this compound to the corresponding primary alcohol, 1-butanol.[24] The mechanism involves an initial nucleophilic acyl substitution by a hydride ion (H⁻) to form butyraldehyde. The aldehyde is more reactive than the starting acyl chloride and is immediately reduced further to the alcohol.[24]

To stop the reduction at the aldehyde stage, a less reactive, sterically hindered reducing agent is required. Lithium tri(t-butoxy)aluminum hydride [LiAl(OtBu)₃H] is commonly used for this purpose.[24] This reagent is a derivative of LiAlH₄ and is less reactive due to the steric bulk and electron-donating nature of the tert-butoxy (B1229062) groups. It reacts quickly with the highly reactive this compound but reacts only slowly with the resulting aldehyde, allowing for its isolation, especially at low temperatures (e.g., -78°C).[24]

Data Presentation

Table 1: Summary of this compound Reactions

| Reaction Type | Nucleophile/Reagent | Catalyst | Primary Product | Byproduct(s) |

| Hydrolysis | Water (H₂O) | None | Butyric Acid | HCl |

| Alcoholysis | Alcohol (R-OH) | Pyridine (optional) | Ester | HCl |

| Aminolysis | Amine (R₂NH) | None (2nd eq. amine) | N-Substituted Amide | Ammonium Salt |

| Friedel-Crafts | Aromatic Ring (e.g., Benzene) | Lewis Acid (e.g., AlCl₃) | Aryl Ketone | HCl |

| Grignard Reaction | Grignard Reagent (R-MgBr) | None | Tertiary Alcohol | MgBrCl, H₂O |

| Gilman Reaction | Gilman Reagent (R₂CuLi) | None | Ketone | R-Cu, LiCl |

| Reduction (Strong) | LiAlH₄, then H₃O⁺ | None | Primary Alcohol | Li⁺, Al³⁺ salts |

| Reduction (Partial) | LiAl(OtBu)₃H, then H₂O | None | Aldehyde | Li⁺, Al³⁺ salts |

Experimental Protocols

The following are generalized protocols for key reactions. Note: this compound is corrosive, flammable, and reacts violently with water.[1][12] All procedures must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment, using anhydrous solvents and flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 4.1: General Procedure for Friedel-Crafts Acylation of Benzene

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a gas outlet (e.g., to a bubbler or drying tube), and an addition funnel. Ensure the system is under a positive pressure of an inert gas.

-

Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in a dry, inert solvent (e.g., dichloromethane (B109758) or benzene). Cool the mixture in an ice bath to 0°C.

-

Addition: Add this compound (1.0 equivalent) to the addition funnel, optionally diluted with a small amount of the dry solvent. Add the this compound dropwise to the stirred, cooled AlCl₃ suspension over 15-30 minutes. A reaction is indicated by the evolution of HCl gas.[17]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes, then remove the ice bath and allow it to warm to room temperature. The mixture may be heated gently (e.g., to 50-60°C) to ensure the reaction goes to completion.[17]

-

Workup: Cool the reaction mixture back down in an ice bath. Very slowly and carefully quench the reaction by pouring the mixture over crushed ice, often containing concentrated HCl to dissolve the aluminum salts.[25]

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude aryl ketone. The product can then be purified by distillation or chromatography.

Protocol 4.2: General Procedure for Esterification with an Alcohol

-

Apparatus Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base like pyridine (1.1 equivalents) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Addition: Cool the solution in an ice bath. Add this compound (1.05 equivalents) dropwise via a syringe or addition funnel while stirring. A precipitate (pyridinium hydrochloride) will likely form.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours or until TLC analysis indicates the consumption of the starting alcohol.

-

Workup: Dilute the reaction mixture with the solvent. Wash the solution sequentially with water, dilute acid (e.g., 1M HCl) to remove excess pyridine, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The resulting crude ester can be purified by distillation or column chromatography.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. savvy-chemist: Amines (3): Nucleophilic reactions [derekcarrsavvy-chemist.blogspot.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound | High Purity Acylating Reagent [benchchem.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. alignchemical.com [alignchemical.com]

- 12. vandemark.com [vandemark.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. savemyexams.com [savemyexams.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. benchchem.com [benchchem.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. byjus.com [byjus.com]

- 19. learnbin.net [learnbin.net]

- 20. orgosolver.com [orgosolver.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 23. Grignard Reaction [organic-chemistry.org]

- 24. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]

- 25. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

Spectroscopic Profile of Butyryl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for butyryl chloride (C₄H₇ClO), a reactive acyl chloride widely used as a chemical intermediate in organic synthesis, including the preparation of pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is reliably achieved through a combination of spectroscopic techniques. The data presented below has been compiled from various spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 2.89 | Triplet | 2H | 7.3 | -CH₂-COCl |

| 1.77 | Sextet | 2H | 7.4 | -CH₂-CH₂-COCl |

| 1.01 | Triplet | 3H | 7.4 | CH₃-CH₂- |

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)[2]

| Chemical Shift (δ, ppm) | Assignment |

| 173.5 | C=O |

| 54.0 | -CH₂-COCl |

| 18.0 | -CH₂-CH₂-COCl |

| 13.4 | CH₃- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group of the acyl chloride.

Key IR Absorption Bands [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1806 | Strong | C=O stretch (acyl chloride) |

| 2965 | Medium | C-H stretch (aliphatic) |

| 2878 | Medium | C-H stretch (aliphatic) |

| 1460 | Medium | C-H bend (methylene) |

| 950 | Medium-Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound shows a molecular ion peak and characteristic fragment ions.[4]

Key Mass Spectrometry Data (Electron Ionization) [4][5]

| m/z | Relative Intensity (%) | Assignment |

| 106 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl) |

| 108 | Low | [M+2]⁺ (Isotope peak with ³⁷Cl) |

| 71 | High | [CH₃CH₂CH₂CO]⁺ |

| 43 | Very High | [CH₃CH₂CH₂]⁺ (Base Peak) |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound. Given that this compound is a moisture-sensitive and corrosive liquid, appropriate handling precautions, such as working in a fume hood and using dry glassware, are essential.[6]

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation :

-

In a clean, dry vial, dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[7][8][9] For ¹³C NMR, a higher concentration (up to 50 mg) may be beneficial to reduce acquisition time.[7]

-

Ensure the vial is capped immediately to prevent evaporation and exposure to atmospheric moisture.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[8][10]

-

Cap the NMR tube securely.[7]

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.[11]

-

Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR) or the solvent carbon peak (CDCl₃ at 77.16 ppm for ¹³C NMR). Tetramethylsilane (TMS) can also be used as an internal standard (0.00 ppm).[12]

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and coupling constants.

-

Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) :

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.[13]

-

In a fume hood, place one to two drops of neat this compound onto the center of one salt plate using a Pasteur pipette.[13][14][15]

-

Carefully place the second salt plate on top to create a thin liquid film sandwiched between the plates.[13][14][15][16]

-

-

Instrument Setup and Data Acquisition :

-

Data Processing :

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

For a volatile liquid like this compound, direct injection or infusion into the ion source is a suitable method. The sample can be introduced via a heated probe or a gas chromatography (GC) inlet for separation from any potential impurities.[17]

-

-

Ionization :

-

Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules. A standard electron energy of 70 eV is typically used.[17]

-

-

Mass Analysis and Detection :

-

Data Processing :

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak and any isotopic peaks.

-

Analyze the fragmentation pattern to aid in structural confirmation.

-

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates how different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

Caption: Workflow of Spectroscopic Elucidation for this compound.

References

- 1. This compound(141-75-3) 1H NMR [m.chemicalbook.com]

- 2. This compound(141-75-3) 13C NMR spectrum [chemicalbook.com]

- 3. This compound(141-75-3) IR Spectrum [chemicalbook.com]

- 4. This compound(141-75-3) MS [m.chemicalbook.com]

- 5. Butanoyl chloride [webbook.nist.gov]

- 6. alignchemical.com [alignchemical.com]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. research.reading.ac.uk [research.reading.ac.uk]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 11. chem.uiowa.edu [chem.uiowa.edu]

- 12. benchchem.com [benchchem.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. webassign.net [webassign.net]

- 15. scribd.com [scribd.com]

- 16. ursinus.edu [ursinus.edu]

- 17. Mass Spectrometry [www2.chemistry.msu.edu]

- 18. Mass spectrometry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Butyryl Chloride for Researchers and Drug Development Professionals

An essential acylating agent, butyryl chloride, serves as a important building block in the synthesis of a wide array of pharmaceutical and chemical entities. This document provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance to drug discovery and development.

Core Properties and Data

This compound, also known as butanoyl chloride, is a colorless to light yellow liquid with a pungent odor. It is a highly reactive compound, primarily used as an acylating agent to introduce the butyryl group into various molecules. Its reactivity makes it a versatile reagent in organic synthesis.

| Property | Value | Reference |

| CAS Number | 141-75-3 | |

| Molecular Weight | 106.55 g/mol | |

| Molecular Formula | C4H7ClO | |

| Density | 1.026 g/mL at 25 °C | |

| Boiling Point | 102 °C | |

| Melting Point | -89 °C | |

| Flash Point | 18 °C | |

| Refractive Index | 1.412 (at 20 °C) |

Synthesis of this compound

This compound is most commonly synthesized from butyric acid through reaction with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to the convenient removal of gaseous byproducts (SO₂ and HCl).

Experimental Protocol: Synthesis of this compound from Butyric Acid

Materials:

-

n-Butyric acid

-

Thionyl chloride (SOCl₂)

-

Distillation apparatus

-

Heating mantle

-

Separatory funnel

-

Gas absorption trap

Procedure:

-

In a distillation flask equipped with a reflux condenser and a dropping funnel, place 0.47 moles of thionyl chloride.

-

Heat the thionyl chloride gently using a water bath.

-

Slowly add 0.4 moles of n-butyric acid from the dropping funnel over a period of one hour. The evolved gases (HCl and SO₂) should be passed through a gas absorption trap.

-

After the addition is complete, continue heating the mixture on the water bath for an additional 30 minutes to ensure the reaction goes to completion.

-

The crude this compound is then purified by distillation. Collect the fraction boiling between 100-101 °C.

This procedure typically yields this compound in high purity (around 85% yield).

Key Reactions and Applications in Drug Development

This compound's high reactivity makes it a cornerstone for several key reactions in organic synthesis, particularly in the pharmaceutical industry. Its ability to readily undergo acylation reactions is pivotal in the synthesis of esters, amides, and aryl ketones.

1. N-Acylation: The reaction of this compound with amines to form amides is a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs).

2. O-Acylation (Esterification): this compound reacts with alcohols to form esters, which can be important intermediates or final products in drug synthesis.

3. Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring with this compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce aryl ketones. These ketones are often key intermediates in the synthesis of more complex drug molecules.

Experimental Protocol: Friedel-Crafts Acylation of Benzene (B151609) with this compound

Materials:

-

Benzene

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Ice bath

-

Stirring apparatus

-

Hydrochloric acid (for workup)

-

Methylene (B1212753) chloride (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, suspend anhydrous aluminum chloride in benzene and cool the mixture in an ice bath.

-

Slowly add this compound dropwise from the dropping funnel with constant stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

-

Pour the reaction mixture carefully onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with methylene chloride.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product, butyrophenone, can be purified by vacuum distillation.

Role in the Synthesis of Targeted Therapeutics

This compound is a key starting material for the synthesis of various targeted therapeutics, including inhibitors of enzymes implicated in cancer and neurodegenerative diseases.

Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors are a class of anti-cancer agents that interfere with the function of histone deacetylases. This compound can be used in the synthesis of the "linker" region of some HDAC inhibitors, connecting the zinc-binding group to the "cap" group which interacts with the surface of the enzyme. Inhibition of HDACs leads to hyperacetylation of histones, which in turn results in the relaxation of chromatin structure and the re-expression of silenced tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Butyrylcholinesterase (BChE) Inhibitors

Butyrylcholinesterase is an enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132). In Alzheimer's disease, the levels of BChE are elevated in the brain, contributing to the cholinergic deficit. This compound can be used to synthesize selective BChE inhibitors. By inhibiting BChE, these compounds increase the levels of acetylcholine in the brain, which can help to improve cognitive function.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis of a pharmaceutical intermediate using this compound in an acylation reaction.

A Technical Guide to the Physical Properties of Butyryl Chloride at Standard Conditions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physical properties of butyryl chloride (also known as butanoyl chloride) under standard conditions. The information is compiled from various scientific and safety data sources to serve as a reliable reference for laboratory and development applications.

General and Chemical Identifiers

This compound is an acyl chloride, an organic compound with the chemical formula C₄H₇ClO.[1][2][3] It is primarily used as a chemical intermediate in organic synthesis for producing pharmaceuticals, agrochemicals, dyes, and esters.[3][4][5] It is recognized for its high reactivity, particularly its violent reaction with water.[2][4][6]

| Identifier | Value |

| IUPAC Name | Butanoyl chloride[2][4] |

| Synonyms | n-Butyryl chloride, Butyric acid chloride[4][7][8][9] |

| Molecular Formula | C₄H₇ClO[7][8][10] |

| Molecular Weight | 106.55 g/mol [7][9][10][11] |

| CAS Number | 141-75-3[3][10][11] |

| EC Number | 205-498-5[11][12] |

Physical Properties

At standard conditions, this compound is a liquid that is denser than water.[1] It is a highly flammable substance that fumes in the air.[3][13]

Qualitative Properties

| Property | Description |

| Appearance | Clear, colorless to light yellow liquid.[1][3][4][5] |

| Odor | Sharp, pungent, and unpleasant odor.[1][2][3] |

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound. Values are provided with corresponding temperatures where applicable.

| Property | Value | Conditions |

| Density | 1.026 g/mL[3][11][12] | at 25 °C |

| 1.0277 g/cm³[1][13] | at 20 °C | |

| 1.033 g/cm³[2][4] | Standard State | |

| Boiling Point | 102 °C (216 °F)[3][11][12][13] | at 760 mmHg |

| 101-103 °C[5][14] | ||

| Melting Point | -89 °C (-128 °F)[2][3][11][12] | |

| Flash Point | 18 °C (64.4 °F)[11][14][15] | Closed Cup |

| ~21 °C (~71 °F)[2][3][13] | ||

| Refractive Index | 1.412[2][3][11][12] | at 20 °C |

| Vapor Density | 3.7 (vs air)[11][15][16] | |

| 3.67 (vs air)[1][17] |

Solubility and Reactivity

This compound's reactivity is a defining characteristic. It is crucial to handle this substance with care, particularly concerning its exposure to moisture and other chemicals.

| Substance | Solubility / Reactivity |

| Water | Decomposes exothermically, reacting to form hydrochloric acid and butyric acid.[1][2][13] |

| Alcohol | Reacts and dissolves slowly with decomposition.[1][2][9] |

| Ether | Miscible.[2][3][9][11] |

| Aprotic Organic Solvents | Generally soluble.[4][6][14] |

Vapor Pressure

The vapor pressure of this compound increases significantly with temperature, contributing to its flammability and inhalation hazards.

| Temperature | Vapor Pressure |

| -2.2 °C (28 °F) | 18.8 mmHg[13][17] |

| 20 °C (68 °F) | 39 hPa (~29.3 mmHg)[3][16] |

| 25 °C (77 °F) | 41.7 mmHg[13][17] |

| 42.2 °C (108 °F) | 95.2 mmHg[13][17] |

Methodological Statement

The data presented in this guide is aggregated from publicly available chemical databases and safety data sheets. As an AI, I cannot perform experiments or generate detailed experimental protocols. Professionals seeking to replicate these measurements should consult peer-reviewed literature and established standard testing methodologies (e.g., ASTM, ISO) for determining physical properties of volatile and corrosive liquids.

Visualization

The presentation of physical properties, which are discrete quantitative and qualitative data points, does not lend itself to visualization through signaling pathways or experimental workflow diagrams using Graphviz. Such diagrams are best suited for representing processes, relationships, or logical flows, which are not applicable to the inherent physical characteristics of a chemical compound.

References

- 1. This compound | C4H7ClO | CID 8855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 141-75-3 [m.chemicalbook.com]

- 4. alignchemical.com [alignchemical.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS 141-75-3: Butanoyl chloride | CymitQuimica [cymitquimica.com]

- 7. usbio.net [usbio.net]

- 8. Butanoyl chloride [webbook.nist.gov]

- 9. n-Butyryl Chloride [drugfuture.com]

- 10. This compound | CAS 141-75-3 | Catsyn [catsyn.com]

- 11. This compound = 99 141-75-3 [sigmaaldrich.com]

- 12. thomassci.com [thomassci.com]

- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. vandemark.com [vandemark.com]

- 15. ブチリルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 16. 141-75-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 17. Buy this compound | 141-75-3 [smolecule.com]

Butyryl Chloride: A Comprehensive Safety and Handling Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Management of Butyryl Chloride.

This compound is a key reagent in organic synthesis, widely utilized in the pharmaceutical and chemical industries for the introduction of the butyryl group into molecules. However, its utility is matched by its significant hazardous properties, including high flammability, corrosivity, and toxicity. This guide provides a comprehensive overview of the safety data for this compound, with a focus on quantitative hazard information, detailed experimental protocols for toxicity assessment, and clear, actionable workflows for safe handling and emergency response.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of a robust safety protocol. This compound is a colorless to light yellow liquid characterized by a strong, pungent odor. Key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₇ClO | [1] |

| Molecular Weight | 106.55 g/mol | [1][2][3] |

| Boiling Point | 102 °C (216 °F) at 760 mmHg | [1][4][5] |

| Melting Point | -89 °C (-128 °F) | [1][2][3] |

| Flash Point | 18 °C (64.4 °F) - Closed Cup | [5][6] |

| Density | 1.026 - 1.033 g/cm³ at 20-25 °C | [3][4][7] |

| Vapor Pressure | 41.7 mmHg at 25°C (77°F) | [4] |

| Vapor Density | 3.67 - 3.7 (Air = 1) | [1][5] |

| Water Solubility | Decomposes | [3][4][5] |

Toxicological Data

This compound is classified as harmful if swallowed and toxic if inhaled. It is extremely destructive to the mucous membranes, upper respiratory tract, eyes, and skin.[4][8] The following table summarizes the available acute toxicity data.

| Toxicity Endpoint | Value | Species | Test Guideline | Reference |

| LD50 (Oral) | 1000 - 1470 mg/kg | Rat | OECD 401 (or equivalent) | [9][10] |

| LD50 (Dermal) | >2000 mg/kg | Rat | OECD 402 (or equivalent) | [9][10] |

| LC50 (Inhalation) | 3.6 - 5.7 mg/L (4 hours) | Rat | OECD 403 (or equivalent) | [9][10] |

| LC50 (Aquatic) | 299 mg/L (96 hours) | Danio rerio (Zebra fish) | OECD 203 | [7] |

| EC50 (Aquatic) | 51.25 mg/L (48 hours) | Daphnia magna (Water flea) | Not Specified | [7] |

Experimental Protocols for Toxicological Assessment

The toxicological data presented are derived from standardized experimental protocols. The following sections provide an overview of the methodologies for the key acute toxicity studies.

OECD Test Guideline 203: Fish, Acute Toxicity Test

This guideline is designed to assess the acute toxicity of substances to fish.[1][2][11][12][13]

-

Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the test population (LC50) is determined.[1][2]

-

Test Organism: Commonly used species include Zebrafish (Danio rerio) and Rainbow Trout (Oncorhynchus mykiss).[11][12]

-

Procedure:

-

A range-finding test is typically conducted to determine the concentrations for the definitive test.

-

For the definitive test, at least five concentrations of the test substance, arranged in a geometric series, are used.[1]

-

A control group (without the test substance) is run in parallel.

-

At least seven fish are used for each concentration and the control.[1]

-

Observations for mortality and clinical signs of toxicity are made and recorded at specified intervals.

-

The LC50 value is calculated using appropriate statistical methods.[13]

-

OECD Test Guideline 401: Acute Oral Toxicity (Note: This guideline has been deleted and replaced by alternative methods such as OECD 420, 423, and 425 that use fewer animals).[14][15]

The data for this compound likely references studies conducted prior to the deletion of this guideline.

-

Principle: The test substance is administered in a single dose by gavage to a group of fasted experimental animals.[8]

-

Test Organism: The preferred species was the rat.[8]

-

Procedure:

-

Animals were fasted overnight prior to dosing.[8]

-

The substance was administered using a stomach tube.

-

At least five rodents per dose level were used, typically of a single sex.[8]

-

Animals were observed for at least 14 days for signs of toxicity and mortality.[8]

-

The LD50 was calculated based on the mortality data.

-

OECD Test Guideline 402: Acute Dermal Toxicity

This guideline assesses the potential for a substance to cause toxicity following a single dermal application.[3][14][15][16][17]

-

Principle: The test substance is applied to a shaved area of the skin of the test animal for a 24-hour period.[15][16]

-

Test Organism: The rat is a commonly used species.[14]

-

Procedure:

-

The fur is removed from the dorsal area of the animal approximately 24 hours before the test.

-

The test substance is applied uniformly over an area of at least 10% of the body surface.

-

The treated area is covered with a porous gauze dressing.

-

After 24 hours, the residual test substance is removed.

-

Animals are observed for at least 14 days for signs of toxicity and mortality.[15]

-

The LD50 is determined from the results.

-

OECD Test Guideline 403: Acute Inhalation Toxicity

This guideline is used to determine the health hazards associated with short-term exposure to a substance via inhalation.[4][6][9][18][19]

-

Principle: Animals are exposed to the test substance, typically for 4 hours, in a whole-body or nose-only inhalation chamber.[4][18][19]

-

Test Organism: The rat is the preferred species.[6]

-

Procedure:

-

The test atmosphere is generated and maintained at a constant concentration.

-

Animals are exposed for a defined period.

-

Following exposure, the animals are observed for at least 14 days.[4][18]

-

Observations include mortality, clinical signs, and body weight changes.

-

The LC50 is calculated from the mortality data.

-

Safety and Handling Workflows

Effective management of the risks associated with this compound requires the implementation of clear and logical safety workflows. The following diagrams, generated using Graphviz, illustrate key decision-making processes for personal protective equipment selection, first aid, and emergency response.

Personal Protective Equipment (PPE) Selection

Caption: PPE selection workflow for handling this compound.

First Aid Measures by Exposure Route

Caption: First aid procedures for this compound exposure.

Firefighting and Spill Response Logic

Caption: Emergency response logic for fires and spills.

Handling and Storage

Proper handling and storage procedures are critical to minimizing the risks associated with this compound.

-

Handling:

-

Storage:

Conclusion

This compound is a valuable chemical intermediate, but its hazardous properties demand rigorous adherence to safety protocols. This guide has provided a detailed overview of the quantitative safety data, the experimental basis for toxicological classifications, and logical workflows for safe handling and emergency response. By integrating this information into laboratory-specific safety procedures, researchers, scientists, and drug development professionals can mitigate the risks and ensure a safe working environment. Always consult the most recent Safety Data Sheet from your supplier before handling any chemical.

References

- 1. oecd.org [oecd.org]

- 2. biotecnologiebt.it [biotecnologiebt.it]

- 3. oecd.org [oecd.org]

- 4. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 7. fishersci.fr [fishersci.fr]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Acute toxicity study for inhalation | PPTX [slideshare.net]

- 10. lobachemie.com [lobachemie.com]

- 11. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 12. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 13. eurofins.com.au [eurofins.com.au]

- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 15. nucro-technics.com [nucro-technics.com]

- 16. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 17. oecd.org [oecd.org]

- 18. eurolab.net [eurolab.net]

- 19. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

An In-depth Technical Guide to the Safe Handling and Storage of Butyryl Chloride

For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical intermediates is paramount. Butyryl chloride (C₄H₇ClO), a key building block in organic synthesis, is a highly flammable, corrosive, and water-reactive compound that demands meticulous handling and storage protocols. This technical guide provides a comprehensive overview of the necessary precautions, experimental procedures, and emergency responses to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of this compound's properties is the foundation of its safe handling. It is a colorless to light yellow liquid with a strong, pungent odor.[1] It is highly flammable and reacts exothermically with water, producing corrosive hydrogen chloride gas.[2][3] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇ClO | [4] |

| Molecular Weight | 106.55 g/mol | [3][5] |

| Boiling Point | 102 °C (215.6 °F) at 760 mmHg | [6][7] |

| Melting Point | -89 °C (-128.2 °F) | [6][8] |

| Flash Point | 18 °C (64.4 °F) | [6][9] |

| Density | 1.026 g/mL at 25 °C (77 °F) | [10] |

| Vapor Pressure | 39 hPa at 20 °C | [6] |

| Autoignition Temperature | 280 °C (536 °F) | [6][9] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors that must be addressed through stringent safety measures.[4]

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | 🔥 | Danger | H225: Highly flammable liquid and vapour.[4] |

| Skin Corrosion/Irritation | corrosive | Danger | H314: Causes severe skin burns and eye damage.[4] |

| Acute Toxicity, Inhalation | 💀 | Danger | H331: Toxic if inhaled.[4][11] |

| Acute Toxicity, Oral | ❗ | Warning | H302: Harmful if swallowed.[4][11] |

| Corrosive to Metals | corrosive | Warning | H290: May be corrosive to metals.[11] |

Handling and Storage Precautions

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure.[6]

| PPE Category | Specification | Source(s) |

| Eye Protection | Tight-sealing safety goggles and a face shield. | [6][9] |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., butyl rubber). | [5][6] |

| Skin and Body Protection | Wear a flame-retardant, chemical-resistant lab coat and appropriate protective clothing to prevent skin exposure. | [6][9] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A self-contained breathing apparatus should be used in emergencies. | [6][9] |

Safe Handling Procedures

All work with this compound must be conducted in a well-ventilated chemical fume hood.[6][9] To prevent the ignition of flammable vapors from static electricity, all metal parts of the equipment must be grounded.[9] Use only non-sparking tools.[9] Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[6][9] Containers should be kept tightly closed when not in use and stored under an inert atmosphere.[6]

Storage Requirements

This compound should be stored in a dry, cool, and well-ventilated area designated for flammable and corrosive materials.[6][9] Keep containers tightly closed and protected from moisture, as it reacts with water to produce hydrogen chloride gas.[2][12] It is incompatible with strong oxidizing agents, bases, alcohols, and water.[9] Store away from these materials.

Experimental Protocols

General Workflow for Handling this compound

The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.